molecular formula C8H19Cl2N3O B1520968 2-(4-Ethylpiperazin-1-yl)-2-oxoethanamine dihydrochloride CAS No. 1171397-91-3

2-(4-Ethylpiperazin-1-yl)-2-oxoethanamine dihydrochloride

Cat. No. B1520968
M. Wt: 244.16 g/mol
InChI Key: CJEQVRDUUREWPP-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperazin-1-yl)-2-oxoethanamine dihydrochloride is a chemical compound with the empirical formula C8H19N3 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular weight of 2-(4-Ethylpiperazin-1-yl)-2-oxoethanamine dihydrochloride is 157.26 g/mol . The SMILES string representation of the molecule is CCN1CCN (CCN)CC1 . The InChI string is 1S/C8H19N3/c1-2-10-5-7-11 (4-3-9)8-6-10/h2-9H2,1H3 .


Physical And Chemical Properties Analysis

2-(4-Ethylpiperazin-1-yl)-2-oxoethanamine dihydrochloride is a solid substance . The molecular weight of the compound is 157.26 g/mol . The compound has a complexity of 97.5 . The topological polar surface area is 32.5 Ų .

Scientific Research Applications

Chemical Synthesis and Reactivity

2-Oxo-3-ethoxycarbonylmethylenepiperazine and related compounds have been synthesized through reactions involving diethyl acetylenedicarboxylate with amines like ethylenediamine and propylenediamine. These compounds, including 2-oxo-3-ethoxycarbonylmethylene-1,2, 3,4-tetrahydrobenzoquinoxaline, have been studied for their hydrolysis with hydrochloric acid, revealing insights into their chemical reactivity and potential tautomerism between enamine and ketimine forms (Iwanami et al., 1964).

Biological Properties

Research into the biological properties of related compounds has been conducted, focusing on derivatives like 3-(benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-ol and its interactions with Grignard reagents. These compounds have been investigated for their potential anti-inflammatory, analgesic, and peripheral N-cholinolytic properties (Gevorgyan et al., 2017).

Corrosion Inhibition

In the field of corrosion science, novel imidazoline derivatives, which bear structural similarities to 2-(4-Ethylpiperazin-1-yl)-2-oxoethanamine dihydrochloride, have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid solutions. These studies contribute to understanding the application of such compounds in preventing metal corrosion (Zhang et al., 2015).

Anticoagulant Activities

Research has also been conducted on ADP receptor antagonists, where derivatives of the compound, such as 2-acetoxy-5-[2-oxo-2-( 4-substitutedpiperazin-1-yl) ] ethyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine, have been synthesized and assessed for their anti-clotting activities. This research contributes to the understanding of the potential therapeutic applications of these compounds (Liao Shang-ten, 2014).

Safety And Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) . The safety pictograms associated with the compound include GHS07 . The precautionary statements include P264 - P280 - P305 + P351 + P338 - P337 + P313 .

properties

IUPAC Name

2-amino-1-(4-ethylpiperazin-1-yl)ethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O.2ClH/c1-2-10-3-5-11(6-4-10)8(12)7-9;;/h2-7,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEQVRDUUREWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethylpiperazin-1-yl)-2-oxoethanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Ethylpiperazin-1-yl)-2-oxoethanamine dihydrochloride
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